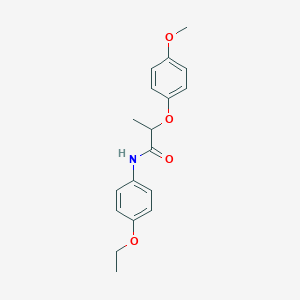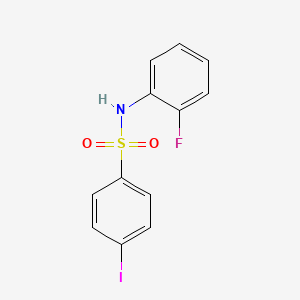![molecular formula C11H12Cl2N2O B4899697 1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4899697.png)
1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride is a chemical compound used in scientific research as a potent inhibitor of histone deacetylase (HDAC) enzymes. This compound has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride inhibits this compound enzymes, which play a critical role in regulating gene expression by removing acetyl groups from histone proteins. Histone proteins are responsible for packaging DNA into a compact structure, and acetylation of histones is associated with increased gene expression. Inhibition of this compound enzymes leads to increased acetylation of histones, which results in increased gene expression. This mechanism of action is thought to underlie the therapeutic effects of this compound inhibitors in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound enzymes. Increased acetylation of histones leads to increased gene expression, which can result in a wide range of biological effects depending on the specific genes that are affected. In preclinical models of cancer, this compound inhibitors have been found to induce cell cycle arrest, apoptosis, and differentiation of cancer cells. In models of neurodegenerative diseases, this compound inhibitors have been found to have neuroprotective effects by promoting neuronal survival and reducing inflammation.
実験室実験の利点と制限
One of the main advantages of using 1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride in lab experiments is its potent inhibitory activity against this compound enzymes. This compound has been extensively studied in preclinical models of cancer and neurodegenerative diseases and has been found to exhibit potent therapeutic effects. However, one of the limitations of using this compound inhibitors in lab experiments is their non-specificity, which can lead to off-target effects. Additionally, the optimal dosing and treatment duration for this compound inhibitors in different diseases are still being investigated.
将来の方向性
There are several future directions for research on 1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride. One area of research is to investigate the optimal dosing and treatment duration of this compound in different diseases. Another area of research is to develop more specific this compound inhibitors that target specific this compound isoforms to reduce off-target effects. Additionally, the combination of this compound inhibitors with other therapeutic agents is being investigated as a potential strategy to enhance the therapeutic efficacy of these compounds. Finally, the development of this compound inhibitors as therapeutics for other diseases beyond cancer and neurodegenerative diseases is an area of active research.
合成法
The synthesis of 1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride involves the reaction of 2-(3-chlorophenoxy)ethylamine with imidazole in the presence of hydrochloric acid. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization from a suitable solvent.
科学的研究の応用
1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole hydrochloride is a potent inhibitor of this compound enzymes, which play a critical role in regulating gene expression. This compound inhibitors have been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. This compound has been extensively studied in preclinical models of cancer and has been found to exhibit potent anti-tumor activity. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[2-(3-chlorophenoxy)ethyl]imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O.ClH/c12-10-2-1-3-11(8-10)15-7-6-14-5-4-13-9-14;/h1-5,8-9H,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTNIMZHZBZCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCN2C=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197970 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4899628.png)
![5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4899630.png)

![3,3'-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide](/img/structure/B4899649.png)

![N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4899662.png)
![3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(4-methylbenzoic acid)](/img/structure/B4899667.png)
![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)

![6-oxo-1-(3-phenylpropyl)-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B4899685.png)
![3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4899688.png)
![1-ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B4899689.png)

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899727.png)